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5-(3-Bromophenyl)-1-methylpyrazole-3-carboxylic acid
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Overview
Description
5-(3-Bromophenyl)-1-methylpyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-1-methylpyrazole-3-carboxylic acid typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form 3-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The final step involves the hydrolysis of the ester group to yield the carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-1-methylpyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(3-Bromophenyl)-1-methylpyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and anti-inflammatory drugs.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-1-methylpyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromophenyl group can enhance binding affinity to target proteins, while the pyrazole ring can interact with active sites .
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)-1-methylpyrazole: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
5-(4-Bromophenyl)-1-methylpyrazole-3-carboxylic acid: Similar structure but with the bromine atom in a different position, which can influence its chemical properties and biological activity.
Uniqueness
5-(3-Bromophenyl)-1-methylpyrazole-3-carboxylic acid is unique due to the specific positioning of the bromine atom and the carboxylic acid group, which can significantly impact its reactivity and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials.
Properties
Molecular Formula |
C11H9BrN2O2 |
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Molecular Weight |
281.10 g/mol |
IUPAC Name |
5-(3-bromophenyl)-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9BrN2O2/c1-14-10(6-9(13-14)11(15)16)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,15,16) |
InChI Key |
DOVUGCDILYTFRT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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